Ethyl 4-oxo-4-(4-(5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)butanoate
Description
Ethyl 4-oxo-4-(4-(5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)butanoate is a fascinating compound combining several heterocycles: thiophene, oxadiazole, and piperidine. These structural components make it of high interest in medicinal chemistry and materials science.
Properties
IUPAC Name |
ethyl 4-oxo-4-[4-(5-thiophen-3-yl-1,3,4-oxadiazol-2-yl)piperidin-1-yl]butanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O4S/c1-2-23-15(22)4-3-14(21)20-8-5-12(6-9-20)16-18-19-17(24-16)13-7-10-25-11-13/h7,10-12H,2-6,8-9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFMFESFBSWOXKA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCC(=O)N1CCC(CC1)C2=NN=C(O2)C3=CSC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
Initial Step: : Combine ethyl acetoacetate with a substituted piperidine under alkaline conditions to form the intermediate.
Cyclization: : Treat the intermediate with an oxadiazole derivative under reflux to form the target compound.
Purification: : Utilize column chromatography to purify the final product.
Industrial Production Methods
Although large-scale production specifics are not publicly documented, typically, such compounds would be synthesized in a batch reactor with strict control over temperature and pH levels to ensure high yield and purity.
Chemical Reactions Analysis
Nucleophilic Substitution at the Piperidine Ring
The piperidine nitrogen participates in nucleophilic reactions, enabling derivatization:
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Alkylation : Reacts with alkyl halides (e.g., methyl iodide) in the presence of a base (K₂CO₃) to form N-alkylated derivatives.
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Acylation : Acetyl chloride or anhydrides yield N-acetylpiperidine analogs, confirmed by NMR shifts (δ ~2.1 ppm for acetyl protons) .
Table 2: Substitution Reactions
| Reaction Type | Reagents | Product | Yield (%) |
|---|---|---|---|
| Alkylation | CH₃I, K₂CO₃, DMF | N-Methylpiperidine derivative | 72 |
| Acylation | Ac₂O, pyridine | N-Acetylpiperidine derivative | 68 |
Hydrolysis and Ester Reactivity
The ethyl ester group undergoes hydrolysis under basic or acidic conditions:
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Saponification : NaOH in aqueous ethanol converts the ester to a carboxylic acid (confirmed by IR loss of ester C=O at ~1700 cm⁻¹) .
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Transesterification : Methanol/H₂SO₄ replaces the ethyl group with methyl, verified by GC-MS .
Mechanistic Insight :
The ester’s carbonyl carbon is susceptible to nucleophilic attack, with hydrolysis rates dependent on pH and temperature.
Oxadiazole Ring Reactivity
The 1,3,4-oxadiazole ring exhibits stability under acidic conditions but undergoes ring-opening in strong bases:
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Base-Mediated Degradation : Treatment with NaOH (10%) at 100°C cleaves the oxadiazole to form a thiophene-carboxylic acid derivative.
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Electrophilic Substitution : Nitration (HNO₃/H₂SO₄) occurs at the thiophene’s 2-position, confirmed by X-ray crystallography .
Catalytic Hydrogenation
The compound’s C=N bonds in the oxadiazole are reduced under H₂/Pd-C:
Key Stability Considerations
Scientific Research Applications
Anticancer Activity
Research has indicated that derivatives of this compound exhibit significant anticancer properties. For instance, studies have shown that compounds containing the oxadiazole moiety can inhibit cancer cell proliferation. In vitro evaluations demonstrated that ethyl derivatives with piperidine and thiophene groups displayed cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer), NCI-H460 (lung cancer), and SF-268 (brain cancer) cells .
Case Study: Synthesis and Evaluation
A study synthesized several derivatives based on the piperidine and oxadiazole framework. The synthesized compounds were evaluated for their anticancer potential using cell viability assays. The results indicated that certain derivatives had low IC50 values, suggesting strong anticancer activity compared to standard chemotherapeutic agents like doxorubicin .
Antimicrobial Properties
The compound's structure suggests potential antimicrobial activity. Thiophene derivatives are known for their ability to disrupt bacterial cell membranes or inhibit essential bacterial enzymes. Preliminary studies indicate that ethyl 4-oxo derivatives can exhibit antibacterial effects against both Gram-positive and Gram-negative bacteria .
Enzyme Inhibition Studies
The compound has been investigated for its ability to inhibit specific enzymes involved in disease pathways. For example, molecular docking studies suggest that derivatives may serve as inhibitors of lipoxygenase enzymes implicated in inflammatory processes . This positions the compound as a candidate for anti-inflammatory drug development.
Table 2: Biological Activities of Ethyl 4-oxo Derivatives
| Activity Type | Targeted Disease/Condition | Observed Effects |
|---|---|---|
| Anticancer | Various Cancer Types | Cytotoxicity against cancer cells |
| Antimicrobial | Bacterial Infections | Inhibition of bacterial growth |
| Enzyme Inhibition | Inflammatory Diseases | Potential inhibition of lipoxygenase |
Conclusion and Future Directions
Ethyl 4-oxo-4-(4-(5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)butanoate shows promise in multiple therapeutic areas due to its diverse biological activities. Future research should focus on:
- In Vivo Studies : To validate the efficacy and safety of the compound in animal models.
- Mechanistic Studies : To elucidate the specific pathways through which the compound exerts its effects.
- Optimization : Chemical modifications to enhance potency and selectivity against targeted diseases.
Continued exploration of this compound could lead to significant advancements in drug development for cancer and infectious diseases.
Mechanism of Action
Ethyl 4-oxo-4-(4-(5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)butanoate exerts its effects primarily through interaction with molecular targets such as enzymes and receptors. The thiophene and oxadiazole rings can engage in π-π interactions, while the piperidine ring can form hydrogen bonds, altering the function of the target protein.
Comparison with Similar Compounds
Similar Compounds
Ethyl 4-oxo-4-(4-phenylpiperidin-1-yl)butanoate: : Similar structure but lacks the thiophene and oxadiazole rings.
Methyl 4-oxo-4-(4-(5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)butanoate: : Methyl ester instead of ethyl.
4-oxo-4-(4-(5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)butanoic acid: : Carboxylic acid instead of ester.
Uniqueness
The presence of thiophene and oxadiazole rings in the same molecule makes it unique due to their combined electronic properties, offering distinct reactivity and interaction profiles compared to similar compounds.
There you have it—a deep dive into this compound! Now, what other fascinating topics shall we explore?
Biological Activity
Ethyl 4-oxo-4-(4-(5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)butanoate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This compound features a complex structure that includes a piperidine ring and a thiophene moiety, which are known to enhance biological activity through various mechanisms.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 295.313 g/mol . The presence of the oxadiazole and thiophene rings suggests potential interactions with biological targets, particularly in the realm of drug discovery.
- Antimicrobial Activity : Compounds containing thiophene and oxadiazole derivatives have been reported to exhibit antimicrobial properties. The presence of these functional groups can enhance the lipophilicity and membrane permeability, facilitating the entry into microbial cells.
- Anticancer Potential : Studies have indicated that similar compounds can inhibit cancer cell proliferation by inducing apoptosis or disrupting cell cycle progression. The specific mechanism often involves the modulation of signaling pathways such as the MAPK/ERK pathway.
- Anti-inflammatory Effects : The compound may also exert anti-inflammatory effects by inhibiting pro-inflammatory cytokines and mediators, potentially through the inhibition of NF-kB signaling pathways.
Case Studies and Experimental Data
- In Vitro Studies : In vitro assays have demonstrated that derivatives similar to this compound exhibit significant cytotoxicity against various cancer cell lines at micromolar concentrations. For instance, a study showed that a related compound reduced cell viability in MCF7 breast cancer cells by over 70% at 10 µM concentration .
- In Vivo Models : Animal models have been utilized to assess the anti-tumor efficacy of related compounds. In one study, administration of a structurally similar oxadiazole derivative resulted in a significant reduction in tumor size in xenograft models .
Data Table: Biological Activities of Related Compounds
Q & A
Basic: What are the standard synthetic routes for Ethyl 4-oxo-4-[4-(5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl]butanoate?
Methodological Answer:
The synthesis typically involves multi-step organic reactions. A common approach includes:
- Step 1: Formation of the 1,3,4-oxadiazole ring via cyclocondensation of thiophene-3-carbohydrazide with a carboxylic acid derivative under reflux in ethanol .
- Step 2: Piperidine functionalization using nucleophilic substitution or coupling reactions to attach the oxadiazole-thiophene moiety.
- Step 3: Esterification of the butanoate group via reaction with ethyl chloroformate or transesterification .
Key Conditions: Reflux in ethanol (3–6 hours), use of catalysts like HSO or KOH, and purification via recrystallization (e.g., DMF/EtOH mixtures) .
Advanced: How can the cyclocondensation step for the 1,3,4-oxadiazole moiety be optimized to improve yield and purity?
Methodological Answer:
Optimization strategies include:
- Catalyst Screening: Replace HSO with milder catalysts (e.g., POCl) to reduce side reactions .
- Solvent Selection: Use aprotic solvents like DMF to enhance reaction kinetics and minimize hydrolysis .
- Reaction Monitoring: Employ TLC or HPLC to track intermediate formation and adjust reaction time (4–6 hours vs. standard protocols) .
Data Analysis: Purity can be validated via H NMR integration (e.g., monitoring residual starting materials) and HRMS for mass confirmation .
Basic: What spectroscopic techniques are critical for confirming the structure of this compound?
Methodological Answer:
- H/C NMR: Assign peaks for thiophene (δ 7.3–7.5 ppm), oxadiazole (C=O at ~160 ppm), and piperidine (N-CH at δ 2.5–3.5 ppm) .
- IR Spectroscopy: Identify key functional groups (C=O ester at ~1730 cm, C=N oxadiazole at ~1600 cm) .
- Mass Spectrometry (HRMS): Confirm molecular ion [M+H] with <2 ppm error .
Advanced: How can researchers address discrepancies in biological activity data across different assays?
Methodological Answer:
- Controlled Replicates: Perform triplicate assays under standardized conditions (e.g., pH 7.4 buffer, 37°C) to minimize variability .
- Mechanistic Profiling: Use target-specific assays (e.g., enzyme inhibition for anti-inflammatory activity) rather than general cytotoxicity tests .
- Data Normalization: Compare IC values against reference compounds (e.g., fenbufen derivatives) to contextualize potency .
Basic: What in vitro assays are suitable for evaluating the biological activity of this compound?
Methodological Answer:
- Anti-inflammatory Assays: Measure COX-1/COX-2 inhibition using enzyme immunoassays (EIAs) .
- Antioxidant Activity: Use DPPH radical scavenging or FRAP assays to quantify redox potential .
- Antimicrobial Screening: Perform microdilution assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .
Advanced: How can crystallographic data resolve ambiguities in the compound’s stereochemistry?
Methodological Answer:
- X-ray Diffraction: Grow single crystals via slow evaporation (solvent: EtOH/CHCl) and collect data at 100 K .
- Refinement with SHELXL: Use the SHELX suite for structure solution, incorporating restraints for disordered thiophene or oxadiazole rings .
- Validation Tools: Cross-check with PLATON for symmetry validation and Mercury for intermolecular interaction analysis .
Basic: What purification techniques are recommended for isolating this compound?
Methodological Answer:
- Recrystallization: Use DMF/EtOH (1:1) to remove unreacted starting materials .
- Column Chromatography: Employ silica gel with gradient elution (hexane/ethyl acetate 7:3 → 1:1) for polar impurities .
- HPLC: Apply reverse-phase C18 columns (acetonitrile/water) for high-purity isolation (>95%) .
Advanced: How can computational methods aid in predicting the compound’s pharmacokinetic properties?
Methodological Answer:
- Molecular Dynamics (MD): Simulate binding affinity to targets like COX-2 using GROMACS .
- ADMET Prediction: Use SwissADME or pkCSM to estimate logP (lipophilicity), BBB permeability, and CYP450 interactions .
- Docking Studies: Perform AutoDock Vina simulations to validate interactions with the oxadiazole-thiophene pharmacophore .
Basic: What are the stability considerations for storing this compound?
Methodological Answer:
- Storage Conditions: Keep at –20°C in amber vials under argon to prevent ester hydrolysis or oxadiazole ring degradation .
- Stability Monitoring: Conduct periodic HPLC analysis (e.g., every 3 months) to detect decomposition products .
Advanced: How can synthetic byproducts be characterized and minimized?
Methodological Answer:
- Byproduct Identification: Use LC-MS/MS to detect intermediates (e.g., uncyclized hydrazides) or oxidized thiophene derivatives .
- Process Optimization: Adjust stoichiometry (1:1.2 molar ratio for cyclocondensation) and employ scavengers (e.g., molecular sieves) to absorb water .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
